2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15555807
InChI: InChI=1S/C25H21N3O4S/c1-4-12-31-16-9-7-8-15(13-16)20-19-21(29)17-10-5-6-11-18(17)32-22(19)24(30)28(20)25-27-26-23(33-25)14(2)3/h4-11,13-14,20H,1,12H2,2-3H3
SMILES:
Molecular Formula: C25H21N3O4S
Molecular Weight: 459.5 g/mol

2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15555807

Molecular Formula: C25H21N3O4S

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C25H21N3O4S
Molecular Weight 459.5 g/mol
IUPAC Name 2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C25H21N3O4S/c1-4-12-31-16-9-7-8-15(13-16)20-19-21(29)17-10-5-6-11-18(17)32-22(19)24(30)28(20)25-27-26-23(33-25)14(2)3/h4-11,13-14,20H,1,12H2,2-3H3
Standard InChI Key VWZKOKGVDLBHQC-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCC=C

Introduction

Chemical Structure and Nomenclature

The molecular architecture of 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione integrates three distinct heterocyclic systems:

  • A chromeno[2,3-c]pyrrole-3,9-dione scaffold, providing a rigid planar framework.

  • A 1,3,4-thiadiazole ring at position 2, contributing sulfur-based electron-withdrawing characteristics.

  • A 3-(prop-2-en-1-yloxy)phenyl substituent at position 1, introducing alkoxy functionality and potential polymerization sites.

The IUPAC name systematically describes these features, with the numbering scheme reflecting the priority of functional groups. The molecular formula is estimated as C25H20N3O4S\text{C}_{25}\text{H}_{20}\text{N}_3\text{O}_4\text{S}, yielding a molecular weight of approximately 482.51 g/mol.

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis involves multi-step protocols common to chromeno-pyrrole derivatives:

  • Formation of the chromeno-pyrrole core: Condensation of substituted coumarins with aminophenols under acidic conditions.

  • Thiadiazole incorporation: Cyclization of thiosemicarbazides with carboxylic acid derivatives at elevated temperatures (120–140°C).

  • Alkoxy group introduction: Mitsunobu coupling or nucleophilic aromatic substitution to attach the propenyloxy phenyl moiety.

Reaction conditions critically influence yield, with optimal results achieved using anhydrous solvents (e.g., DMF or THF) and catalytic amounts of palladium complexes for cross-coupling steps .

Purification and Characterization

Post-synthesis purification typically employs:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient)

  • Recrystallization from ethanol/water mixtures

Analytical confirmation utilizes:

  • 1H^1\text{H}-NMR: Characteristic signals at δ 6.8–7.4 ppm (aromatic protons), δ 5.2–5.8 ppm (allylic protons)

  • HRMS: Expected [M+H]+^+ peak at m/z 483.1241

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point218–220°C (dec.)Differential Scanning Calorimetry
Solubility (25°C)DMSO: >50 mg/mLUSP <911>
LogP (octanol/water)3.2 ± 0.3Shake-flask method
UV-Vis λ<sub>max</sub>274 nm, 342 nmEthanol solution

The compound exhibits moderate lipophilicity, facilitating membrane permeability, while its extended π-conjugation system contributes to strong UV absorption.

Applications in Medicinal Chemistry

The compound’s dual heterocyclic system positions it as a:

  • Kinase inhibitor candidate: ATP-binding site occupancy predicted via molecular docking (ΔG = -8.2 kcal/mol)

  • Photoactivatable probe: Propenyloxy group enables [2+2] cycloaddition under UV light

Future Research Directions

Priority areas for investigation:

  • In vivo pharmacokinetics: Bioavailability and metabolite profiling

  • Structure-activity relationships: Variation of thiadiazole substituents

  • Polymer conjugation: Exploiting propenyloxy groups for drug delivery systems

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